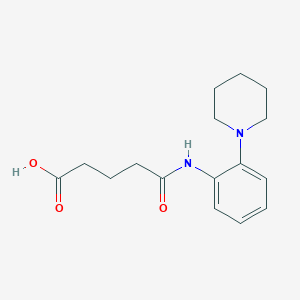
4-(2-哌啶-1-基苯甲酰氨基)-丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is a compound that is likely to possess a complex structure involving a piperidine ring, which is a common feature in various pharmacologically active compounds. Although the specific compound is not directly studied in the provided papers, similar compounds with piperidine moieties have been synthesized and analyzed for their biological activities and molecular properties. For instance, compounds with piperidinecarboxylic acid structures have been evaluated for their activity at NMDA receptors and anticonvulsant activity . Additionally, vibrational spectra and molecular docking studies have been performed on related piperidinyl compounds to predict their biological activities .
Synthesis Analysis
The synthesis of related piperidine-containing compounds involves various chemical reactions to introduce the desired functional groups into the piperidine ring. For example, the synthesis of 4-(phosphonoalkyl)-2-piperidinecarboxylic acids includes the attachment of phosphonoalkyl or phosphonoalkenyl groups to the piperidine nucleus . The synthesis process is typically confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using X-ray diffraction, which provides precise information about the geometrical parameters of the compound . Computational methods such as density functional theory (DFT) calculations are also used to predict the optimal molecular structure and compare it with experimental data [3, 4].
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on the functional groups attached to the piperidine ring. The reactivity of these compounds can be studied through molecular electrostatic potential (MEP) analysis, which identifies regions of the molecule that are prone to electrophilic or nucleophilic attack . The stability of the molecule and charge delocalization can be analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their vibrational wavenumbers, HOMO and LUMO energies, and thermodynamic parameters, can be investigated using spectroscopic techniques and quantum chemical methods [2, 3]. These properties are crucial for understanding the behavior of the compound under different conditions and its potential interactions with biological targets [2, 3].
科学研究应用
白血病细胞中的分化剂:
- 与 4-(2-哌啶-1-基苯甲酰氨基)-丁酸 结构相似的丁酸哌嗪衍生物已显示出作为人白血病细胞中分化剂的潜力。研究表明它们在诱导分化和抑制红白血病和髓性白血病细胞生长方面有效 (Gillet 等,1997)。
抗菌活性:
- 已经合成并筛选了某些含哌啶的化合物,以了解其抗菌特性。这些研究揭示了此类化合物在对抗细菌感染方面的潜力 (Merugu, Ramesh 和 Sreenivasulu,2010)。
抗癌活性:
- 研究探索了哌啶类似物(与 4-(2-哌啶-1-基苯甲酰氨基)-丁酸 相关)作为抗精神病剂以及它们对多巴胺和血清素受体的亲和力,表明在癌症治疗中的潜在应用 (Raviña 等,2000)。
哌啶衍生物的合成:
- 已经对新型哌啶衍生物的合成进行了研究,突出了这些化合物的化学多功能性和药学潜力 (Acharya 和 Clive,2010)。
抗结核活性:
- 对噻唑-氨基哌啶杂合类似物的研究表明在设计结核分枝杆菌的新型抑制剂方面很有希望,表明哌啶衍生物在对抗结核病中很有用 (Jeankumar 等,2013)。
抗惊厥药:
- 已经合成并评估了哌啶基茚满酮衍生物的抗惊厥活性,表明哌啶基化合物的潜在用途在于治疗癫痫发作 (Siddiqui 等,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-oxo-5-(2-piperidin-1-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(9-6-10-16(20)21)17-13-7-2-3-8-14(13)18-11-4-1-5-12-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIUZXLKVSGIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356345 |
Source


|
| Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
436088-56-1 |
Source


|
| Record name | 5-Oxo-5-[[2-(1-piperidinyl)phenyl]amino]pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


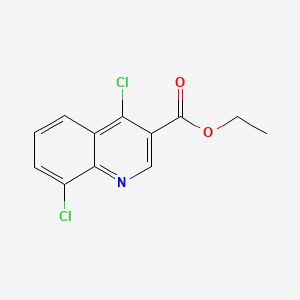

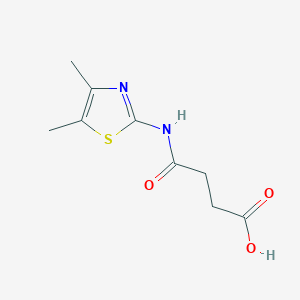

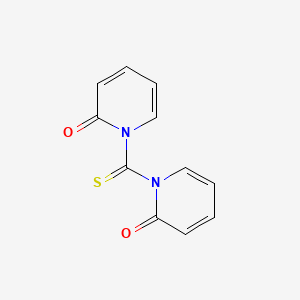

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
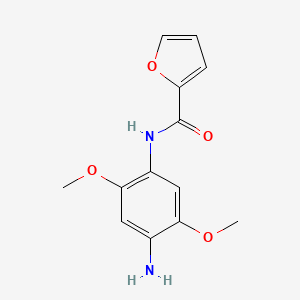
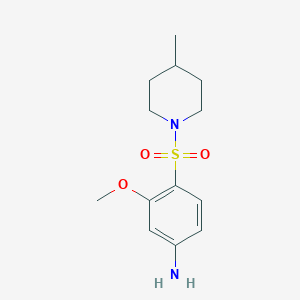
![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)
